2-Bromo-1-isobutoxy-4-nitrobenzene

Overview

Description

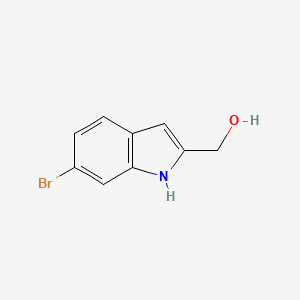

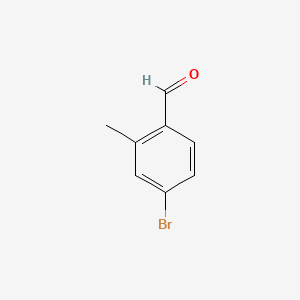

“2-Bromo-1-isobutoxy-4-nitrobenzene” is a chemical compound with the molecular formula C10H12BrNO3 . It has a molecular weight of 274.11 . The IUPAC name for this compound is 2-bromo-1-isobutoxy-4-nitrobenzene .

Molecular Structure Analysis

The InChI code for “2-Bromo-1-isobutoxy-4-nitrobenzene” is 1S/C10H12BrNO3/c1-7(2)6-15-10-4-3-8(12(13)14)5-9(10)11/h3-5,7H,6H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound “2-Bromo-1-isobutoxy-4-nitrobenzene” has a molecular weight of 274.11 .Scientific Research Applications

Organic Synthesis

2-Bromo-1-isobutoxy-4-nitrobenzene: is utilized as a building block in organic synthesis. Its bromine and nitro groups make it a versatile intermediate for constructing complex molecules. For example, it can undergo palladium-catalyzed coupling reactions to form carbon-carbon bonds, which is fundamental in creating pharmaceuticals and agrochemicals .

Material Science

In material science, this compound can be used to modify surface properties of materials. By attaching it to polymers, researchers can alter the hydrophobicity, which is crucial in developing advanced coatings and membranes .

Pharmaceutical Research

The compound serves as a precursor in the synthesis of various pharmacologically active molecules. Its transformation into different derivatives can lead to the discovery of new drugs with potential therapeutic applications .

Photovoltaic Research

2-Bromo-1-isobutoxy-4-nitrobenzene: may be incorporated into organic photovoltaic cells. Its structural properties could be harnessed to improve the efficiency of electron transfer, enhancing the performance of solar cells .

Chemical Sensing

This chemical can be part of sensors for detecting specific substances. Its reactivity with certain analytes can lead to a measurable change, useful in environmental monitoring and diagnostics .

Catalysis

The compound’s nitro group can act as a ligand in catalytic systems, potentially improving the efficiency of various chemical reactions. This application is significant in industrial processes where catalysts are essential for production .

Nanotechnology

Researchers can use 2-Bromo-1-isobutoxy-4-nitrobenzene to synthesize nanoparticles with specific properties. These nanoparticles could have applications ranging from medical imaging to targeted drug delivery .

Agrochemical Development

In agrochemical research, this compound can be a starting point for developing new pesticides or herbicides. Its modification can lead to compounds that target specific pests or weeds without harming crops .

properties

IUPAC Name |

2-bromo-1-(2-methylpropoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-7(2)6-15-10-4-3-8(12(13)14)5-9(10)11/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHCNCPLRUGADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548336 | |

| Record name | 2-Bromo-1-(2-methylpropoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

288251-95-6 | |

| Record name | 2-Bromo-1-(2-methylpropoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)